molecular formula C8H5Cl2FO3 B1410191 3,4-Dichloro-5-fluoromandelic acid CAS No. 1803827-18-0

3,4-Dichloro-5-fluoromandelic acid

Cat. No.: B1410191
CAS No.: 1803827-18-0
M. Wt: 239.02 g/mol
InChI Key: FPUCVRHAKISPEU-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluoromandelic acid is a chemical compound characterized by the presence of chlorine and fluorine atoms attached to a mandelic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-fluoromandelic acid typically involves the halogenation of mandelic acid derivatives. One common method includes the use of chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The process often requires precise control of temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-fluoromandelic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

3,4-Dichloro-5-fluoromandelic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,4-Dichloro-5-fluoromandelic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoromandelic acid: Similar in structure but with fluorine atoms at different positions.

    3,4-Dichloromandelic acid: Lacks the fluorine atom present in 3,4-Dichloro-5-fluoromandelic acid.

    5-Fluoromandelic acid: Contains only a fluorine atom without chlorine atoms.

Uniqueness

This compound is unique due to the specific arrangement of chlorine and fluorine atoms, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

2-(3,4-dichloro-5-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO3/c9-4-1-3(7(12)8(13)14)2-5(11)6(4)10/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUCVRHAKISPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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